2-(ethylsulfanyl)-5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-(ethylsulfanyl)-5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound, which includes a triazolopyrimidine core, makes it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine ring . The reaction conditions typically include the use of a catalyst-free and additive-free environment, making the process eco-friendly and efficient.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis can be advantageous due to its ability to reduce reaction times and improve yields. Additionally, the process can be optimized for large-scale production by adjusting parameters such as temperature, reaction time, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
2-(ethylsulfanyl)-5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as JAK1 and JAK2, which are involved in signaling pathways related to inflammation and cancer . Additionally, it may interact with receptors such as RORγt, influencing immune responses and cellular proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure and exhibit various biological activities, including anticancer and antimicrobial properties.
1,2,4-triazolo[1,5-a]pyridines: These compounds also contain a triazole ring and are known for their medicinal applications, such as acting as enzyme inhibitors and therapeutic agents.
Uniqueness
The uniqueness of 2-(ethylsulfanyl)-5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethylsulfanyl group, pyrazolyl moiety, and phenyl ring contribute to its diverse reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C19H21N7OS |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-methyl-7-(1-methylpyrazol-4-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H21N7OS/c1-4-28-19-23-18-21-12(2)15(17(27)22-14-8-6-5-7-9-14)16(26(18)24-19)13-10-20-25(3)11-13/h5-11,16H,4H2,1-3H3,(H,22,27)(H,21,23,24) |
InChI Key |
DILBMQZDYOOOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3)C4=CN(N=C4)C |
Origin of Product |
United States |
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